molecular formula C22H19FN2O4 B2985425 Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 932962-88-4

Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2985425
CAS No.: 932962-88-4
M. Wt: 394.402
InChI Key: FJGZCWMEOXNZCT-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a fluorobenzyl group and a benzoate ester makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves a multi-step process:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. In this case, 3-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate are commonly used.

    Amidation: The resulting dihydropyridine is then reacted with 4-aminobenzoic acid to form the carboxamido group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can affect cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This can lead to vasodilation and reduced blood pressure, making it potentially useful in treating hypertension.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural modification can also influence its pharmacokinetic properties, potentially offering advantages over other dihydropyridines.

Properties

IUPAC Name

ethyl 4-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c1-2-29-22(28)16-8-10-18(11-9-16)24-20(26)19-7-4-12-25(21(19)27)14-15-5-3-6-17(23)13-15/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGZCWMEOXNZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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